molecular formula C17H14O B14733981 Gona-1,3,5,7,9,11-hexaen-17-one CAS No. 5836-87-3

Gona-1,3,5,7,9,11-hexaen-17-one

Cat. No.: B14733981
CAS No.: 5836-87-3
M. Wt: 234.29 g/mol
InChI Key: PBRRDBXFEFZRTG-HOTGVXAUSA-N
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Description

Gona-1,3,5,7,9,11-hexaen-17-one is a chemical compound known for its unique structure and properties. It is a polyunsaturated ketone with a series of alternating double bonds, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Estra-1,3,5(10)-trien-17-one: Another polyunsaturated ketone with similar structural features.

    13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: A related compound with additional functional groups.

Uniqueness

Gona-1,3,5,7,9,11-hexaen-17-one is unique due to its specific arrangement of double bonds and the presence of the ketone group, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5836-87-3

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1

InChI Key

PBRRDBXFEFZRTG-HOTGVXAUSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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